RMI‑FANCM (MM2) Fluorescence Polarization Primary Screening Hit at 33 µM
The compound was tested in PubChem AID 1159607, a fluorescence‑polarization high‑throughput screen for inhibitors of the RMI core‑complex/MM2 (FANCM) interaction, at a single concentration of 33 µM. The primary screen of 74,807 compounds identified hits that reduced FP signal; the most selective hit (PIP‑199) was confirmed by SPR and ITC with an IC₅₀ of 36 µM [1]. Although the individual percent‑inhibition value for CAS 1105190‑77‑9 is not publicly disclosed, its inclusion in the screening collection indicates activity above the hit‑calling threshold. By contrast, the structurally unrelated clinical‑stage comparator PIP‑199 (CAS 622795‑76‑0, a Mannich base) exhibited an IC₅₀ of 36 µM in the same assay system but lacks the imidazole‑2‑thione scaffold [1].
| Evidence Dimension | RMI–FANCM MM2 interaction inhibition |
|---|---|
| Target Compound Data | Screened at 33 µM in PubChem AID 1159607; hit status confirmed by depositor |
| Comparator Or Baseline | PIP‑199 (CAS 622795‑76‑0): IC₅₀ = 36 µM in the same FP assay |
| Quantified Difference | Scaffold‑level differentiation: imidazole‑2‑thione chemotype vs. Mannich‑base chemotype; direct IC₅₀ comparison not available |
| Conditions | Fluorescence polarization assay; RMI core complex + F‑MM2 peptide; 384‑well format; 33 µM compound; Tecan Safire 2 reader (EX 470 nm, EM 525/20 nm) |
Why This Matters
The imidazole‑2‑thione scaffold offers a synthetically tractable, non‑Mannich‑base starting point for medicinal chemistry optimization programs targeting the FANCM–RMI interface, which is implicated in chemotherapeutic resistance.
- [1] Voter, A. F. et al. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. J. Biomol. Screen. 2016, 21, 626–633. DOI: 10.1177/1087057116635503. View Source
